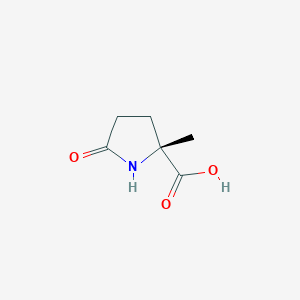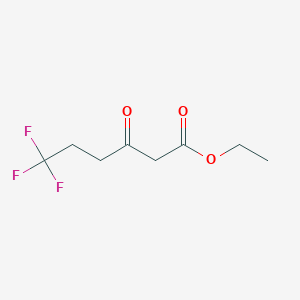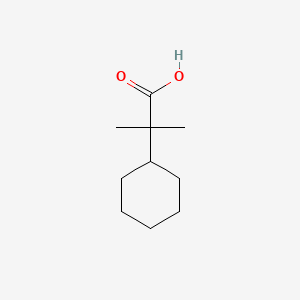
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid
Overview
Description
“(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid” is a chemical compound with the empirical formula C20H21NO5 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . This indicates that the compound contains a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid structure. Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 355.38 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Mechanism of Action
Target of Action
Therefore, it’s plausible that this compound interacts with protein synthesis pathways .
Mode of Action
FMOC-DL-ALA(TBU)-OH is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid . The Fmoc group is a common protective group used in peptide synthesis. It serves to protect the amino group during peptide bond formation, preventing unwanted side reactions. Once the peptide bond is formed, the Fmoc group can be removed under mildly basic conditions, allowing for the next amino acid to be added .
Biochemical Pathways
FMOC-DL-ALA(TBU)-OH likely plays a role in the synthesis of peptides. Peptides are short chains of amino acids that serve various functions in the body, including as hormones, neurotransmitters, and cell signaling molecules. The exact biochemical pathways affected by FMOC-DL-ALA(TBU)-OH would depend on the specific peptides it is used to synthesize .
Result of Action
The result of FMOC-DL-ALA(TBU)-OH’s action would be the successful synthesis of a peptide with the desired sequence. This could have a wide range of effects at the molecular and cellular level, depending on the specific function of the peptide .
Action Environment
The action of FMOC-DL-ALA(TBU)-OH is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other chemicals can influence the efficacy and stability of the compound. For example, the Fmoc group is stable under acidic conditions but can be removed under mildly basic conditions .
Advantages and Limitations for Lab Experiments
Fmoc-L-leucine has several advantages for lab experiments. The compound is readily available and can be easily synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, the compound has certain limitations such as its high cost and limited solubility in certain solvents.
Future Directions
There are several future directions for the use of Fmoc-L-leucine in scientific research. One potential application is in the development of new peptide-based drugs. The compound could also be used in the synthesis of new materials with unique properties. Additionally, the compound could be used in the development of new techniques for the analysis of proteins and peptides.
In conclusion, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid or Fmoc-L-leucine is a widely used compound in the field of organic chemistry and biochemistry. Its unique properties make it an important building block in the synthesis of various peptides and proteins. The compound has several advantages for lab experiments, but also has certain limitations. There are several future directions for the use of Fmoc-L-leucine in scientific research, including the development of new drugs, materials, and analysis techniques.
Scientific Research Applications
Fmoc-L-leucine is widely used in the field of peptide synthesis. It is commonly used as a building block in the synthesis of various peptides and proteins. The compound is also used in the synthesis of various pharmaceuticals, agrochemicals, and materials science.
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-22(2,3)12-19(20(24)25)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLVCXKSSXJFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1637650-31-7 | |
| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



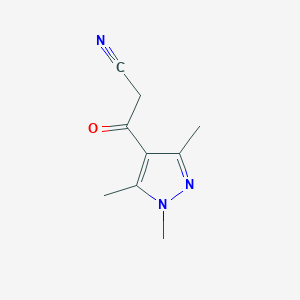

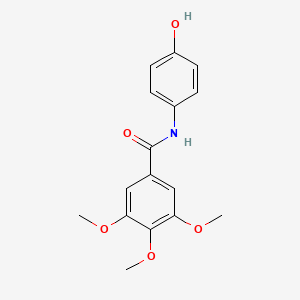
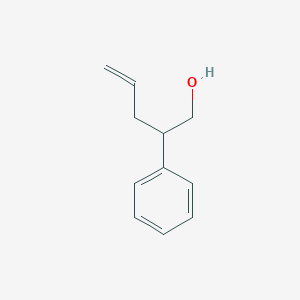
![2-[(Benzyloxy)methyl]-2-methylbutanoic acid](/img/structure/B3379475.png)
![3,5-dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B3379477.png)
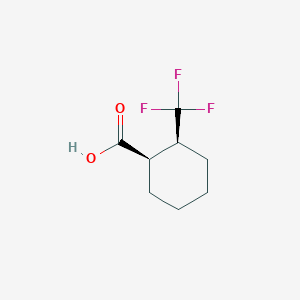
![[3-(Hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B3379513.png)

